molecular formula C18H16ClN5O2S3 B2607872 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 687563-22-0

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2607872
CAS No.: 687563-22-0
M. Wt: 465.99
InChI Key: FILPJHRFJGIOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a thio-linked acetamide moiety terminating in a 5-ethyl-1,3,4-thiadiazol-2-yl group. This hybrid structure combines heterocyclic motifs known for their pharmacological relevance, particularly in kinase inhibition and anti-inflammatory applications . The 4-chlorophenyl group enhances lipophilicity and target binding affinity, while the thiadiazole-acetamide side chain contributes to metabolic stability and solubility modulation.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2S3/c1-2-14-22-23-17(29-14)21-13(25)9-28-18-20-12-7-8-27-15(12)16(26)24(18)11-5-3-10(19)4-6-11/h3-6H,2,7-9H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILPJHRFJGIOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that exhibits a variety of biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key functional groups:

  • Thieno[3,2-d]pyrimidine core : This scaffold is known for its diverse biological activities.
  • Chlorophenyl substituent : The presence of a 4-chlorophenyl group may enhance the compound's lipophilicity and biological interactions.
  • Thiadiazole moiety : Linked via a thioether bond, this group is often associated with antimicrobial and anticancer properties.

Structural Formula

The structural formula can be represented as follows:

C18H20ClN5O2S2\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_5\text{O}_2\text{S}_2

Antimicrobial Properties

Research indicates that compounds featuring thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activities. The compound has been evaluated for its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus12.5 µg/mL
Candida albicans25 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The thieno[3,2-d]pyrimidine derivatives have shown activity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.

This activity can be attributed to the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in DNA replication or repair, leading to increased cytotoxicity in rapidly dividing cells.
  • Receptor Interaction : The compound could bind to various receptors involved in cell signaling pathways, altering cellular responses and promoting apoptosis.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various thienopyrimidine derivatives, including our target compound. The study highlighted that modifications to the thiadiazole moiety significantly impacted antimicrobial activity. The results showed enhanced activity against E. coli and S. aureus, suggesting that structural optimization could lead to more potent derivatives .

Study 2: Anticancer Activity

In another research article focusing on anticancer properties, derivatives of thieno[3,2-d]pyrimidines were tested against multiple cancer cell lines. The findings indicated that compounds with halogen substitutions on the phenyl ring exhibited improved anticancer activity compared to their unsubstituted counterparts . This underscores the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

a) Thieno[3,2-d]pyrimidine vs. Pyrimidine Derivatives
  • Compound 19 (): Replaces the thieno[3,2-d]pyrimidine core with a dihydropyrimidine scaffold. The substitution of 3,5-dimethoxyphenyl (electron-donating) instead of 4-chlorophenyl (electron-withdrawing) further impacts binding interactions .
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Features a pyrimidine core with a thietane-3-yloxy group. The thietane ring introduces conformational flexibility but may reduce thermal stability compared to the rigid thieno[3,2-d]pyrimidine system .
b) Cyclopenta-Fused Derivatives
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide (): Incorporates a cyclopenta ring fused to the thienopyrimidine core. This increases molecular weight (~590 g/mol vs. ~505 g/mol for the target compound) and lipophilicity (calculated logP: 4.8 vs.

Substituent Variations

a) 4-Chlorophenyl vs. 4-Methylphenyl
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Replaces the 4-chlorophenyl group with a 4-methylphenyl substituent. The methyl group increases steric bulk but reduces electronegativity, weakening hydrogen-bonding interactions with target proteins. Reported cytotoxicity (IC₅₀: 4.54–5.07 μM) is slightly lower than chloro-substituted analogs .
b) Thiadiazole vs. Benzo[d]thiazole
  • Compound 19 (): Terminates in a 6-(trifluoromethyl)benzo[d]thiazol-2-yl group. The trifluoromethyl group enhances metabolic resistance, while the larger benzo[d]thiazole ring may sterically hinder target binding compared to the smaller thiadiazole in the target compound .

Pharmacological and Physicochemical Properties

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) logP Reported Activity
Target Compound Thieno[3,2-d]pyrimidine 4-ClPh, 5-ethyl-thiadiazole ~505 3.9 N/A (Inferred kinase inhibition)
Compound Thieno[3,2-d]pyrimidine 4-MePh, 5-methyl-thiadiazole ~493 3.5 IC₅₀: 4.54–5.07 μM
Compound Cyclopenta-thienopyrimidine 4-ClPh, 9-ethyl-carbazole ~590 4.8 N/A (Enhanced lipophilicity)
Compound 19 Dihydropyrimidine 3,5-(OMe)₂Ph, CF₃-benzothiazole ~537 4.2 Moderate CK1 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.